(2,4-Difluorophenyl)thiourea

Übersicht

Beschreibung

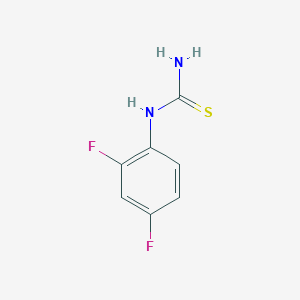

(2,4-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2,4-Difluorophenyl)thiourea can be synthesized through the reaction of 2,4-difluoroaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:

- Dissolving 2,4-difluoroaniline in an appropriate solvent such as ethanol.

- Adding thiocyanate and an acid catalyst, such as hydrochloric acid.

- Heating the reaction mixture to facilitate the formation of this compound.

- Isolating the product through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluorophenyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, nucleophiles, and bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Condensation: Acid or base catalysts are often employed.

Major Products Formed

Substitution: Various substituted phenylthioureas.

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Condensation: Imines or thioamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antitumor Activity

Research indicates that derivatives of thiourea, including (2,4-difluorophenyl)thiourea, exhibit significant antitumor properties. These compounds have shown efficacy against various cancer types by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, studies have demonstrated that thiourea derivatives can inhibit receptor tyrosine kinases such as VEGFR and PDGFR, which are often overexpressed in tumors. The ability to modulate these pathways suggests potential therapeutic uses in treating cancers such as breast, lung, and prostate cancer .

Enzyme Inhibition

this compound has also been investigated for its enzyme inhibitory properties. It has been found to inhibit key enzymes associated with diabetes and cancer progression, including α-amylase and protein tyrosine phosphatase 1B. This inhibition can potentially lead to new therapeutic strategies for managing diabetes and cancer .

Agricultural Applications

Herbicidal and Insecticidal Properties

Thiourea derivatives are known for their herbicidal and insecticidal activities. This compound has been evaluated for its effectiveness in controlling agricultural pests and weeds. Its application can help enhance crop yields by reducing competition from unwanted flora and fauna .

Material Science Applications

Synthesis of Coordination Complexes

The unique chemical structure of this compound allows it to act as a ligand in coordination chemistry. It is utilized in the synthesis of various metal complexes that have applications in catalysis and materials science. These complexes can exhibit enhanced properties such as improved thermal stability and catalytic activity .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal | Antitumor activity targeting receptor tyrosine kinases | Effective against breast, lung, prostate cancers |

| Enzyme inhibition | Inhibits α-amylase; potential for diabetes treatment | |

| Agricultural | Herbicidal and insecticidal properties | Enhances crop yield by controlling pests |

| Material Science | Synthesis of coordination complexes | Used as ligands for metal complexes |

Case Studies

-

Antitumor Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound derivatives on various cancer cell lines. The results showed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cells, indicating potent activity against these malignancies . -

Enzyme Inhibition Research

Another study focused on the inhibitory effects of thiourea derivatives on α-glucosidase and protein tyrosine phosphatase 1B. The findings revealed that this compound significantly reduced enzyme activity, suggesting its potential use in diabetes management . -

Agricultural Application Trial

Field trials conducted to assess the herbicidal efficacy of this compound demonstrated a notable reduction in weed biomass compared to untreated controls. This highlights its potential utility as an environmentally friendly herbicide alternative .

Wirkmechanismus

The mechanism of action of (2,4-Difluorophenyl)thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiourea: The parent compound with a similar structure but without the fluorine substitutions.

(2,6-Difluorophenyl)thiourea: Another fluorinated derivative with fluorine atoms at the 2 and 6 positions.

Phenylthiourea: A non-fluorinated analog.

Uniqueness

(2,4-Difluorophenyl)thiourea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other thiourea derivatives.

Biologische Aktivität

(2,4-Difluorophenyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential therapeutic applications, including anti-diabetic, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a difluorophenyl group attached to a thiourea moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase. In a study, this compound demonstrated an inhibition percentage of 86% against α-glucosidase at a concentration of 100 μM .

- Antiglycation Activity : The compound also inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications .

- Cytotoxic Effects : In vitro assays revealed that this compound has cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Antidiabetic Activity

A recent study assessed the antidiabetic properties of this compound derivatives. The compound showed significant inhibition of α-amylase and α-glucosidase activities. The results are summarized in Table 1.

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| AH | 86 ± 0.4 | 85 ± 0.7 | 47.9 |

| AG | 82 ± 0.7 | - | - |

| AF | 75 ± 1.2 | - | - |

| AD | 72 ± 0.4 | - | - |

| AH | 65 ± 1.1 | - | - |

The compound AH was identified as the most potent derivative in this study .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.50 |

| A549 | <20 |

| HeLa | <20 |

These results indicate that this compound derivatives exhibit promising cytotoxicity against various cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against multiple bacterial strains. The minimum inhibitory concentrations (MICs) are summarized in Table 3.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Escherichia coli | >5000 |

| Enterococcus faecalis | >5000 |

These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as conventional antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of thioureas:

- Diabetes Management : In a study involving streptozotocin-induced diabetic mice, treatment with this compound led to significant reductions in blood glucose levels compared to controls treated with glibenclamide .

- Cancer Treatment : A case study reported that patients with resistant breast cancer showed improved outcomes when treated with thiourea derivatives similar to this compound, suggesting a possible role in combination therapies .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZSKQFBAGZNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370162 | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175277-76-6 | |

| Record name | N-(2,4-Difluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the spatial arrangement of the thiourea group relative to the benzene ring in (2,4-Difluorophenyl)thiourea?

A1: The thiourea moiety in this compound is not coplanar with the benzene ring. Instead, it is slightly twisted, forming a dihedral angle of approximately 78-82° with the benzene ring. This information is derived from the crystallographic analysis of the compound. []

Q2: The abstract mentions disorder in the crystal structure of this compound. What is the nature of this disorder?

A2: The disorder observed in the crystal structure of this compound is related to the position of one fluorine atom on the phenyl ring. This fluorine atom can occupy two different positions in the crystal lattice, with specific probabilities (occupancies) determined through crystallographic refinement. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.